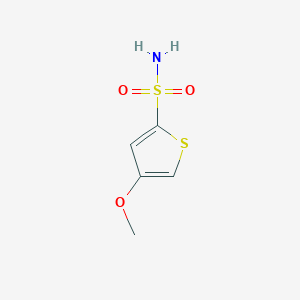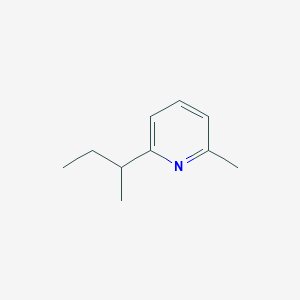
2-Butan-2-yl-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butan-2-yl-6-methylpyridine, also known as BM2, is a pyridine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Applications De Recherche Scientifique
2-Butan-2-yl-6-methylpyridine has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anti-cancer drug. 2-Butan-2-yl-6-methylpyridine has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are involved in the development of various inflammatory diseases. 2-Butan-2-yl-6-methylpyridine has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. Additionally, 2-Butan-2-yl-6-methylpyridine has been studied for its anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.
Mécanisme D'action
2-Butan-2-yl-6-methylpyridine exerts its therapeutic effects through various mechanisms of action, including the inhibition of pro-inflammatory cytokine production, modulation of the immune system, and inhibition of cancer cell growth and proliferation. 2-Butan-2-yl-6-methylpyridine has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key signaling pathway involved in the production of pro-inflammatory cytokines. 2-Butan-2-yl-6-methylpyridine also modulates the immune system by regulating the activity of immune cells, such as T cells, B cells, and natural killer cells. Additionally, 2-Butan-2-yl-6-methylpyridine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
2-Butan-2-yl-6-methylpyridine has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, the regulation of lipid metabolism, and the modulation of neurotransmitter levels. 2-Butan-2-yl-6-methylpyridine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-Butan-2-yl-6-methylpyridine also regulates lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood. Additionally, 2-Butan-2-yl-6-methylpyridine modulates neurotransmitter levels by increasing the levels of dopamine and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Butan-2-yl-6-methylpyridine has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-Butan-2-yl-6-methylpyridine is stable under various conditions and can be stored for long periods without degradation. Additionally, 2-Butan-2-yl-6-methylpyridine is highly soluble in water and organic solvents, making it easy to use in various experiments. 2-Butan-2-yl-6-methylpyridine also has low toxicity, making it safe for use in animal and human studies. However, 2-Butan-2-yl-6-methylpyridine has some limitations, including its high cost and limited availability.
Orientations Futures
Future research on 2-Butan-2-yl-6-methylpyridine should focus on its potential therapeutic applications, including its use as an anti-inflammatory agent, analgesic, and anti-cancer drug. Further studies are needed to elucidate the mechanisms of action of 2-Butan-2-yl-6-methylpyridine and to identify its molecular targets. Additionally, future research should focus on the development of more efficient and cost-effective methods for the synthesis of 2-Butan-2-yl-6-methylpyridine. Finally, future studies should investigate the safety and efficacy of 2-Butan-2-yl-6-methylpyridine in human clinical trials.
Méthodes De Synthèse
2-Butan-2-yl-6-methylpyridine can be synthesized using various methods, including the reaction between 2-methylpyridine and 2-butanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using distillation or column chromatography. Other methods of synthesis include the reaction between 2-methylpyridine and tert-butyl alcohol in the presence of a catalyst, such as aluminum chloride or boron trifluoride.
Propriétés
Numéro CAS |
143814-38-4 |
|---|---|
Nom du produit |
2-Butan-2-yl-6-methylpyridine |
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2-butan-2-yl-6-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-8(2)10-7-5-6-9(3)11-10/h5-8H,4H2,1-3H3 |
Clé InChI |
GGBPAKMVBXFOAD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC(=N1)C |
SMILES canonique |
CCC(C)C1=CC=CC(=N1)C |
Synonymes |
Pyridine, 2-methyl-6-(1-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



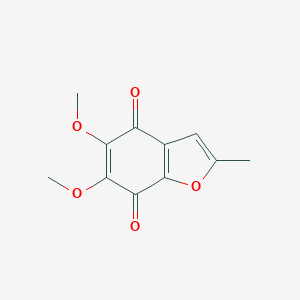
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
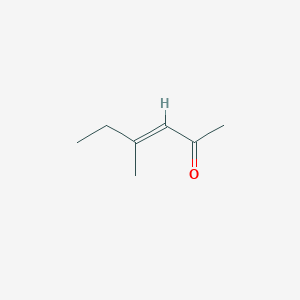
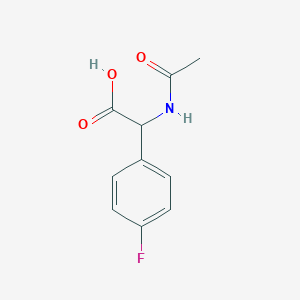
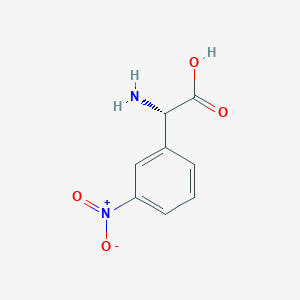
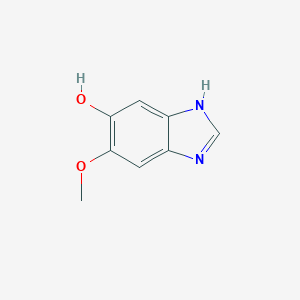
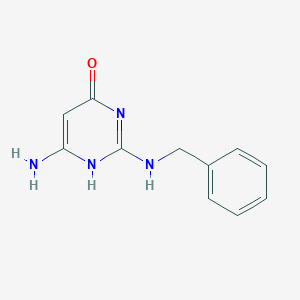
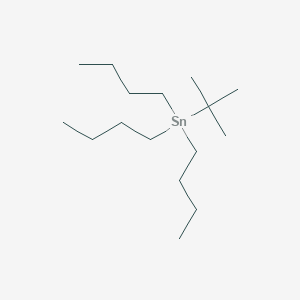
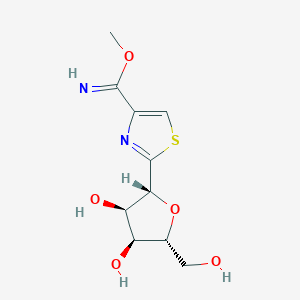
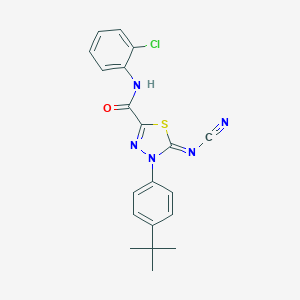
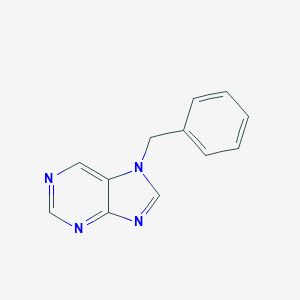
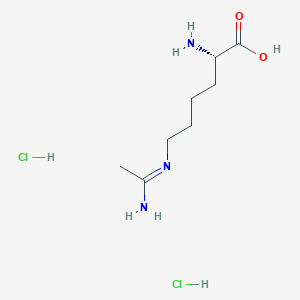
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
